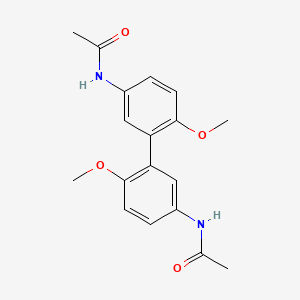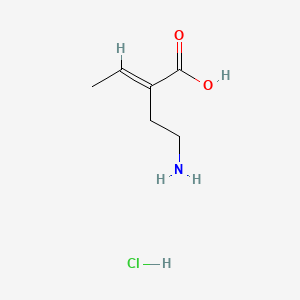
Methyl 4,6-O-benzylidene-2,3-DI-O-pivaloyl-A-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4,6-O-benzylidene-2,3-DI-O-pivaloyl-A-D-glucopyranoside: is a complex organic compound that belongs to the class of glucopyranosides. This compound is characterized by the presence of benzylidene and pivaloyl groups attached to the glucopyranoside structure. It is primarily used in synthetic organic chemistry and has applications in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,6-O-benzylidene-2,3-DI-O-pivaloyl-A-D-glucopyranoside typically involves multiple steps. The process begins with the protection of hydroxyl groups on the glucopyranoside ring, followed by the introduction of benzylidene and pivaloyl groups. Common reagents used in these reactions include benzaldehyde, pivaloyl chloride, and catalysts such as p-toluenesulfonic acid. The reaction conditions often involve refluxing in organic solvents like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
化学反応の分析
Types of Reactions: Methyl 4,6-O-benzylidene-2,3-DI-O-pivaloyl-A-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like chromium trioxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene or pivaloyl groups
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetone
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Chemistry: In chemistry, Methyl 4,6-O-benzylidene-2,3-DI-O-pivaloyl-A-D-glucopyranoside is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various glycosides and other carbohydrate derivatives .
Biology: In biological research, this compound is used to study carbohydrate metabolism and enzyme interactions. It can act as a substrate for glycosidase enzymes, helping to elucidate their mechanisms of action .
Medicine: In the medical field, derivatives of this compound are explored for their potential therapeutic properties. They may be investigated for their role in drug delivery systems or as precursors to bioactive molecules .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the synthesis of polymers and other advanced materials .
作用機序
The mechanism of action of Methyl 4,6-O-benzylidene-2,3-DI-O-pivaloyl-A-D-glucopyranoside involves its interaction with specific molecular targets. In biological systems, it can bind to glycosidase enzymes, inhibiting their activity. This inhibition occurs through the formation of a stable enzyme-substrate complex, preventing the enzyme from catalyzing its natural substrate .
類似化合物との比較
- Methyl 2,3-DI-O-benzyl-4,6-O-benzylidene-alpha-D-glucopyranoside
- Methyl 4,6-O-benzylidene-2,3-bis-O-(4-methylphenyl)sulfonyl-alpha-D-glucopyranoside
- Methyl 4,6-O-benzylidene-2,3-bis-O-(methylsulfonyl)-alpha-L-glucopyranoside
Comparison: Compared to these similar compounds, Methyl 4,6-O-benzylidene-2,3-DI-O-pivaloyl-A-D-glucopyranoside is unique due to the presence of pivaloyl groups. These groups confer distinct chemical properties, such as increased steric hindrance and altered reactivity. This uniqueness makes it particularly valuable in specific synthetic applications where these properties are advantageous .
特性
IUPAC Name |
[(4aR,6S,7R,8S,8aR)-7-(2,2-dimethylpropanoyloxy)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O8/c1-23(2,3)21(25)31-17-16-15(13-28-19(30-16)14-11-9-8-10-12-14)29-20(27-7)18(17)32-22(26)24(4,5)6/h8-12,15-20H,13H2,1-7H3/t15-,16-,17+,18-,19?,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHDLEZGLXAHRN-LOZDCHMLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C(C)(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)O[C@H]1[C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]([C@@H]1OC(=O)C(C)(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5H-Cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol](/img/structure/B569376.png)






